![molecular formula C7H12O B2509781 2-Bicyclo[2.1.1]hexanylmethanol CAS No. 1785027-95-3](/img/structure/B2509781.png)

2-Bicyclo[2.1.1]hexanylmethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

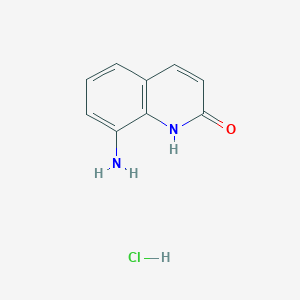

2-Bicyclo[2.1.1]hexanylmethanol is a saturated bicyclic structure that is increasingly being incorporated into newly developed bio-active compounds . It is still underexplored from a synthetic accessibility point of view .

Synthesis Analysis

The synthesis of 2-Bicyclo[2.1.1]hexanylmethanol involves a photocatalytic cycloaddition reaction . This process provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The system can readily be derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .Molecular Structure Analysis

The molecular structure of 2-Bicyclo[2.1.1]hexanylmethanol is significant because it has defined exit vectors . Many substitution patterns are underexplored as building blocks .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-Bicyclo[2.1.1]hexanylmethanol include the use of photochemistry to access new building blocks via [2 + 2] cycloaddition .Scientific Research Applications

- Example : Saturated analogs of biorelevant trisubstituted benzenes can be synthesized using this compound .

- Example : Polysubstituted 2-BCHs could extend the bioisostere concept to benzenes with three or more substituents .

- Applications : Mechanophores can be designed based on its multimodal response to mechanical forces .

Pharmaceutical Drug Design

Chemical Space Exploration

Mechanophores and Force-Responsive Chemistry

Modular Synthesis of Bicyclo[2.1.1]hexane Modules

Bioisosteric Replacement Strategies

Synthetic Challenges and Opportunities

Mechanism of Action

Target of Action

2-Bicyclo[2.1.1]hexanylmethanol is a type of saturated bridged-bicyclic compound . These compounds are currently under intense investigation as building blocks for pharmaceutical drug design They are known to be used as bioisosteres of ortho-substituted benzene , suggesting that they may interact with a wide range of biological targets.

Mode of Action

The exact mode of action of 2-Bicyclo[21It’s known that these compounds can be prepared using a photocatalytic cycloaddition reaction . This reaction provides access to bicyclo[2.1.1]hexanes with various distinct substitution patterns . These structures can represent ortho-, meta-, and polysubstituted benzene bioisosteres , which suggests that they may interact with their targets in a manner similar to these benzene compounds.

Biochemical Pathways

The specific biochemical pathways affected by 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may affect a wide range of biochemical pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2-Bicyclo[21The compound’s structural similarity to ortho-substituted benzene suggests that it may have similar pharmacokinetic properties

Result of Action

The molecular and cellular effects of 2-Bicyclo[21The compound’s ability to mimic ortho-substituted benzene suggests that it may have a wide range of biological effects

Safety and Hazards

Future Directions

The future directions for 2-Bicyclo[2.1.1]hexanylmethanol involve exploring the opportunities provided by the functionalization of the bridge positions of bicyclo[2.1.1]hexanes . This could extend the bioisostere concept to benzenes containing three or more substituents and provide opportunities to explore chemical space that is inaccessible to aromatic motifs .

properties

IUPAC Name |

2-bicyclo[2.1.1]hexanylmethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c8-4-7-3-5-1-6(7)2-5/h5-8H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFGJEPXOGFSJBH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC1C(C2)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[6-(Trifluoromethyl)pyridin-2-yl]oxy}methyl)-[1,3'-bipiperidine]-2'-one](/img/structure/B2509699.png)

![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol;hydrochloride](/img/structure/B2509703.png)

![6-tert-butyl-3-[(5-chloro-2-methoxyphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B2509704.png)

![N-[2-[6-(2-amino-2-oxoethyl)sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide](/img/structure/B2509705.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2509715.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-4,5-dimethylphenyl]acetamide](/img/structure/B2509719.png)